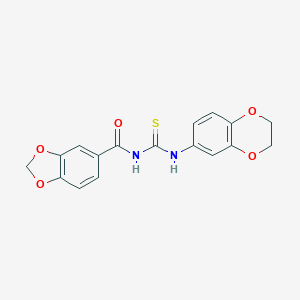![molecular formula C22H26ClN3O3 B278371 N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide](/img/structure/B278371.png)
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide, also known as ML277, is a small molecule inhibitor of the potassium ion channel KCNQ1. It was first identified in a high-throughput screening assay and has since been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide works by binding to the pore region of KCNQ1, thereby blocking the flow of potassium ions through the channel. This results in the inhibition of the repolarization phase of the cardiac action potential, leading to prolongation of the QT interval. In addition, N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has been shown to modulate the activity of other ion channels, including KCNQ2/3 and TRPC6.
Biochemical and physiological effects
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects, including the prolongation of the QT interval, the inhibition of insulin secretion, and the suppression of epileptic seizures. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide is its high selectivity for KCNQ1, which makes it a valuable tool for studying the role of this ion channel in various diseases. However, one of the limitations of N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide is its relatively low potency, which may limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for research on N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide, including the development of more potent and selective inhibitors of KCNQ1, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, further studies are needed to determine the long-term safety and efficacy of N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide in animal models and humans.
Synthesis Methods
The synthesis of N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide involves several steps, including the reaction of 3-chloro-4-nitroaniline with 2-methoxybenzoic acid to form an intermediate, which is then reacted with 4-(2-methylpropanoyl)piperazine to yield the final product.
Scientific Research Applications
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and diabetes. It has been shown to be a potent and selective inhibitor of KCNQ1, which plays a critical role in regulating the electrical activity of the heart, pancreas, and brain.
properties
Product Name |
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide |
|---|---|
Molecular Formula |
C22H26ClN3O3 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H26ClN3O3/c1-15(2)22(28)26-12-10-25(11-13-26)19-9-8-16(14-18(19)23)24-21(27)17-6-4-5-7-20(17)29-3/h4-9,14-15H,10-13H2,1-3H3,(H,24,27) |
InChI Key |
MCORYRSMCMWBIY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)Cl |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)

![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)

![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)